N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine, commonly known as BTF, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. BTF is a small molecule that belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of BTF is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system. BTF has been found to enhance the activity of GABA receptors, which are important for the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
BTF has been found to have a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been found to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain. BTF has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTF is its potency against a range of biological targets. This makes it a useful tool for studying the role of ion channels and receptors in the central nervous system. However, one limitation of BTF is its relatively low solubility in water, which can make it difficult to administer in animal models. Another limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for research on BTF. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. BTF has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, suggesting that it may have potential as a disease-modifying agent. Another area of interest is its potential as a tool for studying the role of ion channels and receptors in the central nervous system. By further elucidating the mechanism of action of BTF, it may be possible to develop more targeted therapies for neurological disorders. Finally, there is potential for the development of new analogs of BTF with improved solubility and potency, which may have even greater potential for therapeutic use.
Scientific Research Applications
BTF has been extensively studied for its potential applications in medicinal chemistry. In particular, it has been found to exhibit potent activity against a range of biological targets, including ion channels, receptors, and enzymes. BTF has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-bromo-6-(trifluoromethyl)phenyl]piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-6-4-5-9(12(14,15)16)11(10)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPQERNSRDPNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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